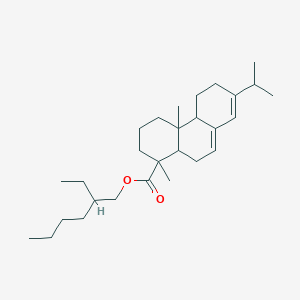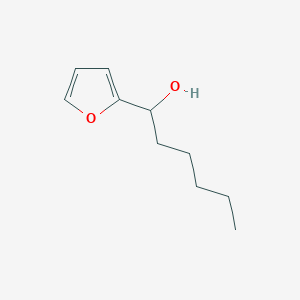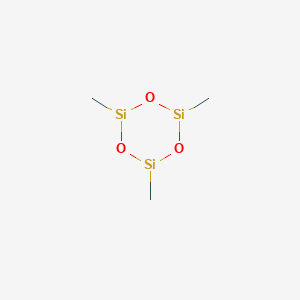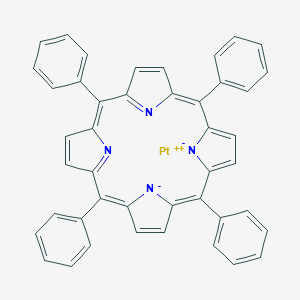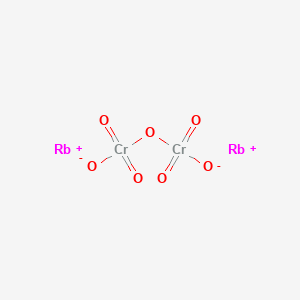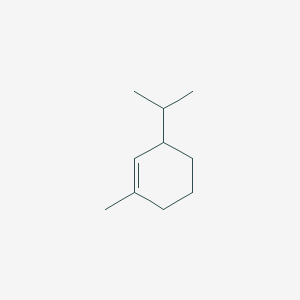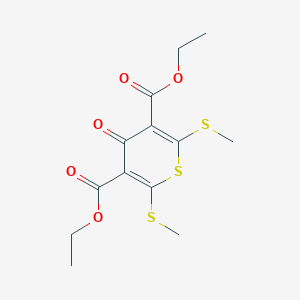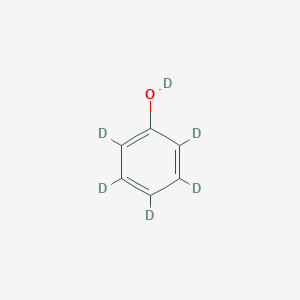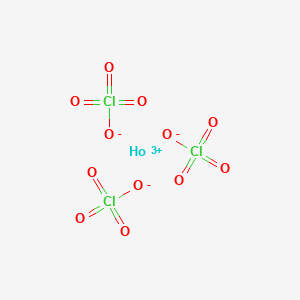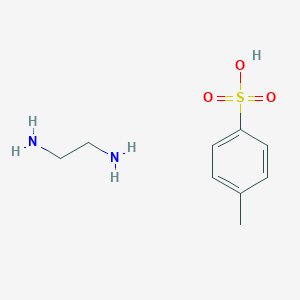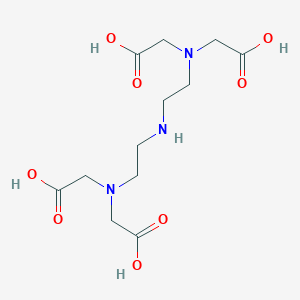
Diethylenetriaminetetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylenetriaminetetraacetic acid (DTPA) is a chelating agent, which is widely used in scientific research for its ability to bind metal ions. It is a synthetic compound that has been developed as a complexing agent for a variety of metals, including calcium, copper, iron, and zinc. DTPA has been used in various fields of research, including biochemistry, environmental science, and medical research.
作用機序
Diethylenetriaminetetraacetic acid binds to metal ions through its four carboxylic acid groups and two amine groups. The metal ion forms a complex with Diethylenetriaminetetraacetic acid, which prevents it from interacting with other molecules in the system. The complex is then excreted from the body, either through urine or feces. The ability of Diethylenetriaminetetraacetic acid to bind to metal ions makes it a valuable tool in scientific research for studying metalloproteins and other metal-containing molecules.
生化学的および生理学的効果
Diethylenetriaminetetraacetic acid is generally considered to be safe for use in scientific research, with few reported side effects. It is not metabolized by the body and is excreted unchanged. Diethylenetriaminetetraacetic acid has been shown to have a low toxicity in animal studies, with no observed adverse effects on organ function or histology. However, it is important to note that Diethylenetriaminetetraacetic acid is a chelating agent and can potentially remove essential metals from the body if used inappropriately.
実験室実験の利点と制限
The advantages of using Diethylenetriaminetetraacetic acid in lab experiments include its ability to selectively bind to metal ions and its low toxicity. Diethylenetriaminetetraacetic acid is also relatively inexpensive and widely available. However, Diethylenetriaminetetraacetic acid has some limitations in lab experiments. It is not effective at removing all types of metal ions, and it can potentially remove essential metals from the system if used inappropriately. Additionally, Diethylenetriaminetetraacetic acid can interfere with some analytical techniques, such as spectrophotometry, by absorbing light in the same wavelength range as the analyte.
将来の方向性
There are many potential future directions for research involving Diethylenetriaminetetraacetic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the use of Diethylenetriaminetetraacetic acid in the treatment of metal toxicity in humans and animals. Additionally, there is interest in using Diethylenetriaminetetraacetic acid in the development of new contrast agents for imaging techniques, such as MRI.
In conclusion, Diethylenetriaminetetraacetic acid (Diethylenetriaminetetraacetic acid) is a versatile chelating agent that has many applications in scientific research. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal-containing molecules and for removing heavy metals from contaminated soil and water. While Diethylenetriaminetetraacetic acid is generally considered safe for use in lab experiments, it is important to use it appropriately and to be aware of its limitations. There are many potential future directions for research involving Diethylenetriaminetetraacetic acid, which may lead to the development of new chelating agents and new applications for this important compound.
合成法
Diethylenetriaminetetraacetic acid is synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide. The product is then treated with sodium hydroxide and chloroacetic acid to form Diethylenetriaminetetraacetic acid. The synthesis of Diethylenetriaminetetraacetic acid is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
Diethylenetriaminetetraacetic acid is widely used in scientific research for its ability to chelate metal ions. It is commonly used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. Diethylenetriaminetetraacetic acid is also used in environmental science to remove heavy metals from contaminated soil and water. In medical research, Diethylenetriaminetetraacetic acid is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.
特性
CAS番号 |
13811-41-1 |
|---|---|
製品名 |
Diethylenetriaminetetraacetic acid |
分子式 |
C12H21N3O8 |
分子量 |
335.31 g/mol |
IUPAC名 |
2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
AGMNQPKGRCRYQP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
同義語 |
diethylenetriaminetetraacetic acid DTTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



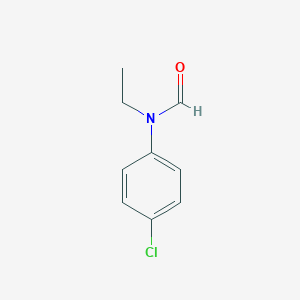
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
